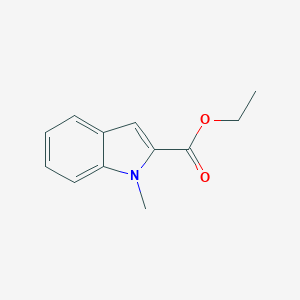
Cloruro de miristoil
Descripción general
Descripción
Myristoyl chloride, also known as Tetradecanoyl chloride, is a chemical compound with the linear formula CH3(CH2)12COCl . It is commonly used in laboratory settings .
Synthesis Analysis
Myristoyl chloride can be synthesized from myristic acid. The process involves converting myristic acid into myristoyl chloride and coupling it with aryl amines to yield corresponding myristic acid derivatives . Another method involves reacting myristic acid with thionyl chloride under an ice bath at -5 °C .Molecular Structure Analysis
The molecular formula of Myristoyl chloride is C14H27ClO . It has a molecular weight of 246.81 g/mol . The InChI key is LPWCRLGKYWVLHQ-UHFFFAOYSA-N .Chemical Reactions Analysis
Myristoyl chloride is used in the synthesis of a variety of compounds. For example, it is used in the synthesis of 6-azafulleroid-6-deoxy-2,3-di-O-myristoylcellulose . It is also used in N-acylation of chitosan to introduce hydrophobicity for use as a matrix for drug delivery .Physical And Chemical Properties Analysis
Myristoyl chloride is a liquid with a refractive index of n20/D 1.449 (lit.) . It has a boiling point of 250 °C/100 mmHg (lit.) and a melting point of -1 °C (lit.) . The density of Myristoyl chloride is 0.908 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Inhibidores de la N-miristoiltransferasa
El cloruro de miristoil se utiliza en la síntesis de nuevos derivados del ácido mirístico que actúan como inhibidores de la N-miristoiltransferasa (NMT) . La NMT se ha identificado como un nuevo objetivo para el tratamiento de infecciones por hongos . Los derivados del ácido mirístico se sintetizan convirtiendo el ácido mirístico en this compound y acoplándolo con aminas aromáticas .
Actividad antifúngica
Los derivados del ácido mirístico sintetizados usando this compound han mostrado una actividad antifúngica significativa . En una evaluación antifúngica in vitro, estos derivados se evaluaron frente a cepas de Candida albicans y Aspergillus niger .
Síntesis de 6-azafulleroido-6-desoxi-2,3-di-O-miristoilcelulosa
El this compound se ha utilizado en la síntesis de 6-azafulleroido-6-desoxi-2,3-di-O-miristoilcelulosa . Este compuesto tiene aplicaciones potenciales en el campo de la electrónica orgánica y la optoelectrónica.
N-Acilación de quitosano
El this compound se utiliza en la N-acilación del quitosano para introducir hidrofobicidad . Esta modificación del quitosano se utiliza para crear matrices para sistemas de administración de fármacos.
Síntesis de derivados dendríticos semicristalinos de poli (éter-amida)
El this compound se utiliza en la síntesis de derivados dendríticos semicristalinos de poli (éter-amida) . Estos polímeros tienen aplicaciones potenciales en el campo de la ciencia de los materiales.
Síntesis de derivados del ácido mirístico
El this compound se utiliza para aumentar la reactividad para una mayor reacción de esterificación en la síntesis de derivados del ácido mirístico . Estos derivados tienen diversas aplicaciones en química medicinal y farmacéutica.
Mecanismo De Acción
Target of Action
Myristoyl chloride, also known as Tetradecanoyl chloride, primarily targets proteins in both eukaryotic and viral systems . The primary role of these proteins is to facilitate various biological functions, including signal transduction, cellular localization, and oncogenesis .
Mode of Action
Myristoyl chloride interacts with its protein targets through a process called N-myristoylation . This is a co-translational lipidic modification specific to the alpha-amino group of an N-terminal glycine residue of many eukaryotic and viral proteins . The process is catalyzed by the enzyme N-myristoyltransferase (NMT) . The attachment of a myristoyl group increases specific protein–protein interactions, leading to the subcellular localization of myristoylated proteins with its signaling partners .
Biochemical Pathways
The myristoylation process affects several biochemical pathways. It plays a vital role in cellular signaling pathways in several biological processes, especially in carcinogenesis and immune function . It is also involved in host defense against microbial and viral infections . Furthermore, myristoylation is a prerequisite step in initiating many immune cell signaling cascades .
Result of Action
The result of Myristoyl chloride’s action is the promotion of membrane binding . This is due to the covalent attachment of myristate, a common occurrence on a wide variety of viral and cellular proteins . This attachment plays a crucial role in promoting membrane binding, which is essential for the proteins to perform their functions .
Safety and Hazards
Direcciones Futuras
The Myristoyl Chloride market is a dynamic arena shaped by constant innovation, strategic synergies, and a global perspective. Growth in this market is defined by the relentless pursuit of cutting-edge solutions that address evolving consumer needs and capitalize on technological breakthroughs . The global Myristoyl Chloride market is projected to reach a significant value in the near future due to growing demand, technological advances, and emerging companies .
Análisis Bioquímico
Biochemical Properties
In the realm of biochemical reactions, Myristoyl chloride is vital for the process of N-myristoylation . This process is catalyzed by N-myristoyltransferases (NMTs), which are ubiquitous enzymes in eukaryotes . The attachment of a myristoyl group, facilitated by Myristoyl chloride, increases specific protein-protein interactions .
Cellular Effects
The effects of Myristoyl chloride on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, protein N-myristoylation, facilitated by Myristoyl chloride, plays a crucial role in regulating innate immune responses .
Molecular Mechanism
At the molecular level, Myristoyl chloride exerts its effects through the process of N-myristoylation . This process involves the attachment of myristic acid to the N-terminal glycine of a wide range of substrate proteins . This attachment adds a certain degree of regulation to myristoylated proteins, which is named the myristoyl switch .
Temporal Effects in Laboratory Settings
It is known that the process of N-myristoylation, which involves Myristoyl chloride, generally occurs co-translationally on newly synthesized polypeptides .
Metabolic Pathways
Myristoyl chloride is involved in the metabolic pathway of protein N-myristoylation . This process is catalyzed by the enzyme N-myristoyltransferase (NMT) .
Transport and Distribution
The transport and distribution of Myristoyl chloride within cells and tissues are closely tied to the process of N-myristoylation . The attachment of a myristoyl group helps in the intracellular transport of proteins, allowing them to reach the appropriate cellular localization .
Subcellular Localization
The subcellular localization of Myristoyl chloride is linked to the proteins it helps modify. The myristoyl group, attached through the action of Myristoyl chloride, plays an important role in the localization of proteins to membranes . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
tetradecanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWCRLGKYWVLHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059422 | |
| Record name | Tetradecanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112-64-1 | |
| Record name | Tetradecanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myristoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Myristoyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9417 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetradecanoyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetradecanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Myristoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9J09WN7SU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid](/img/structure/B46871.png)
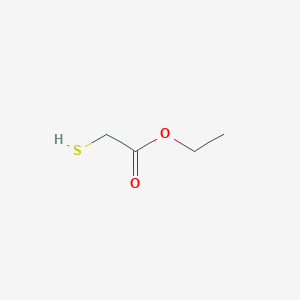
![ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate](/img/structure/B46878.png)
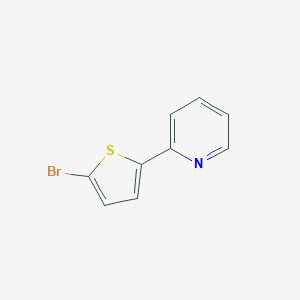

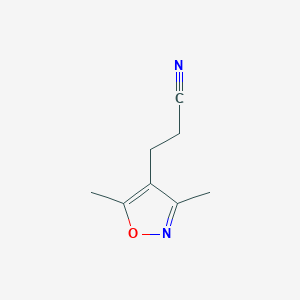

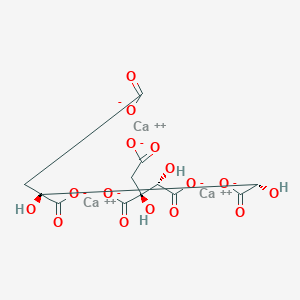
![Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B46888.png)
